REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C(N(CC)CC)C.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][C:18]([O:20]C)=O)[CH:12]=1.C[O-].[Na+]>CO>[OH:3][NH:2][C:18](=[O:20])[CH2:17][C:13]1[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 27.5 hours
|
Duration
|
27.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue of product was sonicated with 50 ml
|
Type
|
FILTRATION
|
Details
|
of chloroform and filtered
|
Type
|
CUSTOM
|
Details
|
The insoluble crude product (25.10 g) was crystallized from 50 ml
|
Type
|
CUSTOM
|
Details
|
There were obtained 15.54 g
|
Type
|
CUSTOM
|
Details
|
melting with decomposition at about 163° C. to about 165° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |